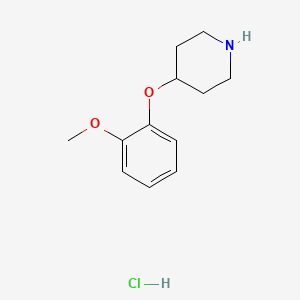

4-(2-Methoxyphenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methoxyphenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNXSSGZWBTOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587444 |

Source

|

| Record name | 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-31-3 |

Source

|

| Record name | 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Introduction

4-(2-Methoxyphenoxy)piperidine hydrochloride is a versatile heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its structure, which marries a piperidine moiety with a guaiacol (2-methoxyphenol) ether linkage, makes it a valuable intermediate and building block in medicinal chemistry.[1][2] The piperidine ring is a ubiquitous scaffold in drug discovery, present in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[3] The hydrochloride salt form of this compound enhances its aqueous solubility and stability, rendering it highly suitable for a variety of applications, from drug formulation to use as an analytical standard.[1][4]

This technical guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. It consolidates critical data on its physicochemical characteristics, outlines robust protocols for its synthesis and analysis, and details essential safety and handling information.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its correct identification, handling, and application in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 6024-31-3 | [5] |

| Molecular Formula | C₁₂H₁₇NO₂ · HCl | [1] |

| Molecular Weight | 243.73 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 129-130 °C | [6] |

| Solubility | Described as having excellent solubility in water.[1] Piperidine hydrochloride salts generally exhibit high water solubility (>1500 g/L).[7][8] Expected to be soluble in polar organic solvents like ethanol and DMSO.[4][9] | |

| Storage | Store at 0-8 °C in a tightly sealed container, protected from moisture. | [1] |

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for verifying the identity and purity of this compound. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation and purity confirmation.[10] Spectra should be acquired in a suitable deuterated solvent, such as D₂O, CD₃OD, or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) or the residual solvent peak.[10][11]

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the aromatic, piperidine, and methoxy protons.

-

Aromatic Protons (Ar-H): Four protons in the range of δ 6.8-7.2 ppm, exhibiting a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.

-

Piperidine Protons (C-H):

-

The proton at the ether linkage (CH-O) is expected around δ 4.4-4.6 ppm (multiplet).

-

Protons adjacent to the nitrogen (CH₂-N) will appear as multiplets, likely in the range of δ 3.0-3.5 ppm. The protonation of the nitrogen to form the hydrochloride salt causes a downfield shift for these adjacent protons compared to the free base.[12]

-

The remaining piperidine ring protons (CH₂) will appear as multiplets further upfield, typically between δ 1.8-2.2 ppm.

-

-

Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.8 ppm, corresponding to the three equivalent protons of the methoxy group.

-

Amine Proton (N-H₂⁺): A broad singlet, often exchangeable with D₂O, appearing further downfield. Its chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the unique carbon environments in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the methoxy group (C-OCH₃) and the carbon with the piperidine ether linkage (C-O-Pip) will be the most downfield in this region.

-

Piperidine Carbons:

-

The carbon atom with the ether linkage (CH-O) is expected around δ 75-80 ppm.

-

Carbons adjacent to the protonated nitrogen (CH₂-N⁺) will be in the range of δ 45-50 ppm.[13]

-

The other piperidine ring carbons will appear further upfield, around δ 30-35 ppm.

-

-

Methoxy Carbon (OCH₃): A distinct signal around δ 55-56 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt is characterized by several key absorption bands.[12][14][15]

-

N-H Stretch: A very broad and strong absorption band from approximately 2400-2800 cm⁻¹, characteristic of the N-H⁺ stretching vibration in a secondary ammonium salt.[12]

-

C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹). Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong, characteristic bands for the aryl-alkyl ether C-O stretch are expected in the 1220-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the detected species will be the protonated free base.[7][16]

-

Molecular Ion: The ESI mass spectrum will show a prominent base peak corresponding to the free base [M+H]⁺ at m/z 208.1.

-

Key Fragmentation Pathways: The fragmentation of aryloxy piperidines is driven by cleavage of the bonds adjacent to the nitrogen and oxygen atoms.[3][7][13]

-

Loss of the guaiacol moiety via cleavage of the C-O ether bond.

-

Alpha-cleavage of the piperidine ring adjacent to the nitrogen atom.

-

Fragmentation of the aromatic ring, such as the loss of the methoxy group.

-

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved by forming the ether linkage between a guaiacol precursor and a 4-substituted piperidine. The two most prominent and industrially relevant methods are palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann condensation.[17][18]

Synthetic Strategy Overview

-

Buchwald-Hartwig C-O Coupling: This modern palladium-catalyzed cross-coupling reaction is often preferred due to its milder reaction conditions, broader substrate scope, and higher yields compared to traditional methods.[17][18] The reaction couples an alcohol (4-hydroxypiperidine) with an aryl halide or triflate (e.g., 2-bromoanisole) in the presence of a palladium catalyst, a phosphine ligand, and a base.

-

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of a phenol (guaiacol) with an aryl or alkyl halide (e.g., a 4-halopiperidine derivative).[17][19] While effective, it often requires higher temperatures and stoichiometric amounts of copper.[17]

The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound.

Caption: General workflow for synthesis and purification.

Representative Protocol: Buchwald-Hartwig C-O Coupling

This protocol describes a representative lab-scale synthesis. Causality: The choice of an N-Boc protected 4-hydroxypiperidine is a strategic decision to prevent the piperidine nitrogen from competing with the hydroxyl group in the coupling reaction. The Buchwald-Hartwig conditions are selected for their efficiency and functional group tolerance.[20][21]

Step 1: C-O Coupling Reaction

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and Xantphos (0.04 eq.).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed toluene via syringe, followed by 2-bromoanisole (1.1 eq.).

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Step 2: Workup and Purification of Intermediate

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude N-Boc protected intermediate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 3: Boc-Deprotection and Salt Formation

-

Dissolve the purified intermediate in a suitable solvent such as ethyl acetate or 1,4-dioxane.

-

Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a solution of HCl in 1,4-dioxane (e.g., 4M) dropwise until precipitation is complete.

-

Stir the resulting slurry at room temperature for 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethyl acetate or diethyl ether to remove any non-salt impurities.

-

Dry the product under vacuum to yield this compound as a white solid.

Quality Control and Purity Analysis

A robust analytical method is essential for ensuring the quality and purity of the synthesized compound. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is standard for this purpose.[1][22][23]

Representative Protocol: RP-HPLC Purity Assay

Causality: RP-HPLC with a C18 column is chosen for its versatility in separating compounds of moderate polarity.[5][24] The aromatic ring in the analyte provides strong UV absorbance, making UV detection highly sensitive.[23] An acidic mobile phase modifier (e.g., phosphoric or formic acid) ensures the protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.[6][25]

Caption: Workflow for HPLC purity analysis.

HPLC Instrument and Conditions:

| Parameter | Recommended Value |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic (e.g., 60:40 A:B) or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase or 50:50 Acetonitrile:Water |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested in the diluent to the same concentration as the standard.

-

Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%). Inject the sample solution.

-

Calculation: Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks detected in the chromatogram (Area % method).

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The following information is synthesized from safety data sheets for the compound and its structural analogs.[6][26][27]

-

Hazard Identification:

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[27]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[27]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[27]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

-

Storage and Stability:

-

Store in a tightly closed container in a cool (0-8 °C), dry, and well-ventilated place.[1]

-

The compound is stable under recommended storage conditions.

-

Incompatible with strong oxidizing agents.

-

References

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-N-methylpiperidine hydrochloride. Retrieved from [Link]

- Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

-

NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

-

NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

-

University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

UCL Discovery. (2014). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2019). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

ResearchGate. (2018). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]

-

ResearchGate. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Retrieved from [Link]

- Ma, D., et al. (2006). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. Journal of Organic Chemistry, 71(14), 5268-73.

Sources

- 1. Stability-indicating HPLC method for arteether and application to nanoparticles of arteether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceready.com.au [scienceready.com.au]

- 8. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Piperidine hydrochloride [webbook.nist.gov]

- 15. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]

- 16. whitman.edu [whitman.edu]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Ullmann Reaction [organic-chemistry.org]

- 20. rsc.org [rsc.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. scispace.com [scispace.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 25. researchgate.net [researchgate.net]

- 26. discovery.researcher.life [discovery.researcher.life]

- 27. ijtsrd.com [ijtsrd.com]

A Technical Guide to the Structural Elucidation of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Abstract

The definitive structural confirmation of synthetic compounds is a cornerstone of drug discovery and chemical development. Piperidine derivatives, in particular, are prevalent scaffolds in medicinal chemistry, valued for their versatile pharmacological activities.[1][2] This guide provides an in-depth, methodology-driven approach to the comprehensive structural elucidation of 4-(2-methoxyphenoxy)piperidine hydrochloride. We move beyond a mere checklist of techniques, delving into the causal logic behind the analytical sequence, from initial mass verification to the intricate connectivity mapping achieved through 2D Nuclear Magnetic Resonance (NMR). Each step is presented as a self-validating protocol, ensuring that the final structural assignment is supported by a robust, cross-verified dataset. This document is intended for researchers, chemists, and quality control professionals who require a rigorous and logical framework for molecular characterization.

Introduction and Hypothesized Structure

This compound is a synthetic intermediate with potential applications in pharmaceutical development and neuroscience research.[3] It is typically synthesized via a nucleophilic substitution reaction, for instance, between 2-methoxyphenol (guaiacol) and a 4-substituted piperidine bearing a suitable leaving group, followed by salt formation with hydrochloric acid.[4] Based on this synthetic route, the hypothesized structure is as follows:

Molecular Formula: C₁₂H₁₈ClNO₂ Molecular Weight: 243.73 g/mol

The primary objective of this guide is to present a systematic workflow to unequivocally confirm this hypothesized structure, employing a suite of modern analytical techniques.

The Elucidation Workflow: A Multi-Modal Approach

Structural elucidation is not a linear process but an integrated puzzle. Each piece of data from different analytical techniques must corroborate the others to build a conclusive picture. Our workflow is designed to first establish the molecular formula and identify key functional groups, then to piece together the molecular skeleton and confirm the precise arrangement of all atoms.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

The first step is to verify the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool, providing a highly accurate mass measurement that can confirm the molecular formula.

Expert Insight:

We choose Electrospray Ionization (ESI) in positive mode (ESI+) because the secondary amine is readily protonated, making it easy to detect the molecular ion, [M+H]⁺, where M is the free base. For hydrochloride salts, this analysis yields the mass of the organic cation.[5]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

-

Instrument: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Analysis Mode: Positive ion mode.

-

Data Acquisition: Scan a mass range of m/z 100-500.

-

Expected Result: The instrument should detect an ion corresponding to the protonated free base [C₁₂H₁₇NO + H]⁺.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C₁₂H₁₇NO |

| Exact Mass [M] | 191.1310 |

| Observed Ion [M+H]⁺ | 192.1383 |

| Mass Accuracy | < 5 ppm |

This result confirms the elemental composition, providing a solid foundation for subsequent spectroscopic analysis.[6]

FTIR Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For a hydrochloride salt, the spectrum will have distinct features compared to the free base.[7]

Expert Insight:

The protonation of the piperidine nitrogen to form an ammonium salt (R₂NH₂⁺) dramatically changes the N-H stretching and bending vibrations. We expect to see a very broad, strong absorption band for the N-H stretch, often spanning 2700-3000 cm⁻¹, which can overlap with C-H stretches.[8] A key diagnostic peak is the NH₂⁺ bending vibration, which typically appears in the 1620-1560 cm⁻¹ region.[7][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis.

Data Presentation: Key FTIR Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050 | C-H Stretch | Aromatic | Confirms the presence of the phenyl ring. |

| ~2950-2850 | C-H Stretch | Aliphatic | Corresponds to piperidine and methoxy CH₂/CH₃ groups. |

| ~2700-3000 (broad) | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | Key indicator of the hydrochloride salt form.[8] |

| ~1600 & ~1490 | C=C Stretch | Aromatic | Confirms the aromatic ring skeleton. |

| ~1580 | N-H Bend | Secondary Ammonium (R₂NH₂⁺) | Diagnostic peak for a secondary amine salt.[7][9] |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether | Strong band indicating the ether linkage. |

| ~1030 | C-O-C Stretch | Methoxy Group | Confirms the methoxy substituent. |

Nuclear Magnetic Resonance (NMR): The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between molecular fragments.

Expert Insight:

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine hydrochlorides. Unlike CDCl₃, it allows for the observation of the exchangeable N-H protons, which appear as a broad signal.[10] The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly diagnostic for confirming the substitution pattern on both the piperidine and phenyl rings.[11]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard carbon spectrum.

-

DEPT-135: Distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting fragments.

-

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR Data (Predicted)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Hₐ | ~9.2 (broad) | br s | 2H | NH₂ ⁺ |

| Hₐᵣ | 6.90 - 7.10 | m | 4H | Aromatic Protons |

| H₄ | ~4.50 | m | 1H | O-CH (Piperidine C4) |

| Hₘₑ | ~3.80 | s | 3H | O-CH₃ |

| H₂ₑ, H₆ₑ | ~3.25 | m | 2H | N-CH ₂ (axial) |

| H₂ₐ, H₆ₐ | ~3.00 | m | 2H | N-CH ₂ (equatorial) |

| H₃ₑ, H₅ₑ | ~2.10 | m | 2H | CH ₂ (Piperidine C3/C5) |

| H₃ₐ, H₅ₐ | ~1.85 | m | 2H | CH ₂ (Piperidine C3/C5) |

¹³C NMR & DEPT-135 Data (Predicted)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

|---|---|---|

| ~149.0 | Quarternary (No signal) | Ar C -O (C1') |

| ~147.5 | Quarternary (No signal) | Ar C -OCH₃ (C2') |

| ~121.5 | CH (Positive) | Ar C H |

| ~120.5 | CH (Positive) | Ar C H |

| ~115.0 | CH (Positive) | Ar C H |

| ~113.0 | CH (Positive) | Ar C H |

| ~72.0 | CH (Positive) | C -O (Piperidine C4) |

| ~55.8 | CH₃ (Positive) | OC H₃ |

| ~42.5 | CH₂ (Negative) | C -N (Piperidine C2/C6) |

| ~30.0 | CH₂ (Negative) | Piperidine C 3/C5 |

2D NMR: Connecting the Pieces

The 2D NMR data provides the definitive proof of connectivity.

Caption: Key HMBC correlations confirming fragment connectivity.

-

COSY: Will show correlations between adjacent protons, confirming the -CH₂-CH₂-CH- spin system within the piperidine ring (e.g., H2/H6 correlating with H3/H5, and H3/H5 correlating with H4).

-

HSQC: Will definitively link each proton signal to its corresponding carbon signal (e.g., the proton at ~4.50 ppm will correlate to the carbon at ~72.0 ppm).

-

HMBC: This is the crucial experiment for connecting the fragments. Key correlations would be:

-

From the piperidine H4 proton (~4.50 ppm) to the aromatic carbon C1' (~149.0 ppm), proving the ether linkage.

-

From the methoxy protons (Hₘₑ , ~3.80 ppm) to the aromatic carbon C2' (~147.5 ppm), confirming the position of the methoxy group.

-

X-ray Crystallography: The Gold Standard

While the combination of MS and NMR provides unambiguous proof of the structure in solution, single-crystal X-ray diffraction provides absolute confirmation of the molecular structure and stereochemistry in the solid state.[12][13]

Expert Insight:

Obtaining diffraction-quality crystals can be challenging. For hydrochloride salts, slow evaporation from a solvent system like methanol/dichloromethane is often a successful strategy.[14] The resulting crystal structure not only confirms the covalent connectivity but also provides valuable information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution (e.g., methanol/ether).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source.

-

Structure Solution & Refinement: Solve the phase problem and refine the structural model to obtain the final atomic coordinates.

A successful crystallographic analysis would yield a 3D model of the molecule, confirming the piperidine chair conformation and the precise geometry of the entire salt.[15]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. High-resolution mass spectrometry confirms the elemental formula, and FTIR spectroscopy identifies the key functional groups, particularly the diagnostic bands of the secondary ammonium salt. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map out the complete covalent framework and prove the connectivity between the piperidine and methoxyphenoxy moieties. Finally, single-crystal X-ray crystallography can serve as the ultimate confirmation, providing an unequivocal 3D structure. By following this multi-faceted, self-validating workflow, researchers can assign the molecular structure with the highest degree of scientific confidence, adhering to the rigorous standards required for chemical and pharmaceutical development.[16][17]

References

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

-

Rao, C. N. R. (1963). The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

-

Mason, S. A., et al. (2018). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Leeds. Available at: [Link]

-

Smith, P. A. S., & Loeppky, R. N. (2018). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

-

Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

-

Procter, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of hydrochloride salt, 2: (a) dimeric unit of... ResearchGate. Available at: [Link]

-

IUPAC. (n.d.). International Union of Pure and Applied Chemistry. IUPAC. Available at: [Link]

-

PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. PubChem. Available at: [Link]

-

Li, L., et al. (2016). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride. PubChem. Available at: [Link]

-

Ullah, N., & Altaf, M. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

PubChem. (n.d.). 4-[4-(Methoxymethyl)phenoxy]piperidine. PubChem. Available at: [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

IUPAC. (n.d.). IUPAC Nomenclature. Wikipedia. Available at: [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Google Patents.

-

Frontiers. (n.d.). Author guidelines. Frontiers. Available at: [Link]

-

Royal Society of Chemistry. (2019). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Characterization of compound 22. (A) HRMS spectrum of compound 22; (B)... ResearchGate. Available at: [Link]

-

IUPAC. (n.d.). Periodic Table of Elements. IUPAC. Available at: [Link]

-

Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

-

IUPAC. (n.d.). Definition of polysaccharide. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | 1220029-75-3 | Benchchem [benchchem.com]

- 5. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. iupac.org [iupac.org]

- 17. Frontiers | Author guidelines [frontiersin.org]

4-(2-Methoxyphenoxy)piperidine hydrochloride CAS number 6024-31-3

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS 6024-31-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Compound Profile

This compound, identified by CAS Number 6024-31-3, is a heterocyclic organic compound of significant interest within the pharmaceutical and life sciences sectors. Structurally, it comprises a piperidine ring linked via an ether bond at its 4-position to a guaiacol (2-methoxyphenol) moiety. Supplied as a hydrochloride salt, it exhibits excellent solubility in aqueous media, a critical attribute for its utility in both synthetic chemistry and biological assays.[1][2] This compound is not typically an end-product therapeutic but rather a crucial and versatile intermediate or building block.[1][3] Its primary value lies in providing a core scaffold for the synthesis of more complex molecules, particularly those designed to target the central nervous system (CNS). Researchers leverage this intermediate in programs aimed at developing novel treatments for a range of neurological disorders, including depression and anxiety, by exploring its potential to modulate neurotransmitter systems.[1][2][4][5]

Physicochemical & Handling Characteristics

A precise understanding of the compound's physical properties is fundamental for its effective use in a laboratory setting. The hydrochloride salt form is a stable, white solid at room temperature.[1][2]

| Property | Value | Source(s) |

| CAS Number | 6024-31-3 | [1][6] |

| Molecular Formula | C₁₂H₁₇NO₂ · HCl | [1][6][7] |

| Molecular Weight | 243.73 g/mol | [1][2][7] |

| Appearance | White Solid | [1][2] |

| Melting Point | 129-130 °C | [8] |

| Purity (Typical) | ≥96% (by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C, dry, tightly sealed | [1][2] |

Due to its classification as an irritant (Hazard Code: Xi), appropriate safety measures are mandatory.[8][9]

| Safety Parameter | Guideline | Source(s) |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [9][10] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, face protection | [9][11][12] |

| Handling | Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors. Wash hands thoroughly after handling. | [9][11][12] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [11] |

| In case of Exposure | IF IN EYES: Rinse cautiously with water for several minutes. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove to fresh air. | [9][12] |

Rational Synthesis & Purification Workflow

While numerous proprietary methods exist, a common and logical laboratory-scale synthesis of this compound involves a three-step process starting from commercially available materials. The strategy hinges on the formation of the key ether linkage, followed by deprotection and salt formation.

Caption: A rational three-step synthesis workflow.

Causality Behind Experimental Choices

-

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen. This is crucial because the free secondary amine is nucleophilic and would otherwise compete with the hydroxyl group in the Mitsunobu reaction, leading to undesired side products. The Boc group is robust enough to withstand the reaction conditions but can be easily removed under acidic conditions without affecting the newly formed ether linkage.

-

Choice of Ether Synthesis: The Mitsunobu reaction is chosen for its mild conditions and high efficiency in forming aryl-alkyl ethers from alcohols. It avoids the harsh basic conditions required for a traditional Williamson ether synthesis, which could be problematic for other functional groups. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is irrelevant for the achiral 4-hydroxypiperidine.

-

Deprotection and Salt Formation: Treatment with a strong acid like HCl cleaves the acid-labile Boc group. Using HCl in an anhydrous solvent like dioxane or ether allows for the simultaneous deprotection and precipitation of the desired hydrochloride salt, providing an initial purification step. The hydrochloride salt form is preferred for final products due to its enhanced stability, crystallinity, and solubility in aqueous solutions compared to the free base.[1]

Step-by-Step Synthesis Protocol

-

Step 1: N-Boc-4-(2-methoxyphenoxy)piperidine Synthesis

-

To a stirred, cooled (0 °C) solution of N-Boc-4-hydroxypiperidine (1.0 eq), guaiacol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate as an oil or low-melting solid.

-

-

Step 2 & 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc intermediate from Step 1 in a minimal amount of diethyl ether.

-

To this solution, add a 4M solution of HCl in 1,4-dioxane (2-3 eq) dropwise with vigorous stirring.

-

A white precipitate will form almost immediately. Continue stirring for 2-4 hours at room temperature to ensure complete deprotection.

-

Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

For final purification, recrystallize the crude hydrochloride salt from a suitable solvent system, such as absolute ethanol, to yield the final product. Dry under vacuum at 40-50 °C.

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A multi-pronged analytical approach is required.

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to: aromatic protons (approx. 6.8-7.0 ppm), methoxy group singlet (approx. 3.8 ppm), piperidine protons (complex multiplets, approx. 1.8-3.4 ppm), and a broad singlet for the ammonium proton (NH₂⁺). |

| Mass Spec (EI) | Molecular ion (M⁺) for the free base at m/z = 207. Key fragments corresponding to the loss of piperidine or methoxyphenoxy moieties. |

| RP-HPLC | A single major peak (>96% area) on a C18 column with UV detection (e.g., at 239 or 275 nm).[13] |

| FTIR | Absorbance bands for C-O-C (ether), aromatic C-H, aliphatic C-H, and broad N-H stretching for the secondary ammonium salt. |

Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol is adapted from established methods for similar aromatic amine compounds.[13][14]

-

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from non-polar and polar impurities based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase.

-

Instrumentation & Columns:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Solvent A: Phosphate buffer (pH 2-3).

-

Solvent B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 239 nm.

-

Injection Volume: 10 µL.

-

Gradient: Start with a suitable ratio (e.g., 70% A / 30% B), then run a linear gradient to increase the percentage of Solvent B over 20-30 minutes.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase starting condition to a final concentration of ~0.5 mg/mL.

-

-

Data Analysis: Integrate all peaks and calculate the purity by the area percent method. The main peak should have a retention time consistent with a reference standard and its area should represent ≥96% of the total peak area.

Role in Drug Discovery & Development

The primary application of this compound is as a scaffold in medicinal chemistry.[1][3] The structural motif of an aromatic group linked to a piperidine ring is a common feature in many centrally-acting drugs.

-

Neuroscience Research: This compound serves as a starting point for synthesizing libraries of molecules to be screened against CNS targets like serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors and transporters. The methoxy group's position and the piperidine nitrogen's basicity are key features that can be modified to tune selectivity and potency.[1][2]

-

Lead Optimization: In a drug development campaign, this fragment can be elaborated upon. For instance, the piperidine nitrogen can be functionalized with various side chains to explore structure-activity relationships (SAR) and improve pharmacokinetic properties (ADME).

Caption: Hypothetical mechanism for a drug derived from the title compound.

References

-

Product information, this compound | P&S Chemicals. [Link]

-

Safety Data Sheet - AAPPTec. [Link]

-

4-(2-Methoxyphenyl)piperidine - PubChem. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... - Acta Poloniae Pharmaceutica. [Link]

-

HPLC and TLC methodology for determination or purity evaluation... - PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pschemicals.com [pschemicals.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 6024-31-3 [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. fishersci.com [fishersci.com]

- 13. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

An In-depth Technical Guide to the Core Mechanism of Action of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyphenoxy)piperidine hydrochloride is a versatile heterocyclic compound that serves as a pivotal structural motif in the discovery of novel therapeutics for central nervous system (CNS) disorders.[1][2] While direct, comprehensive studies on the specific mechanism of action of the parent compound are not extensively documented, its true pharmacological significance is revealed through the diverse bioactivities of its derivatives. This technical guide synthesizes the current understanding of this scaffold's potential by examining the established mechanisms of action of its analogues. We will explore its likely interactions with key neurotransmitter systems, including dopamine, serotonin, and sigma receptors, providing a predictive framework for its utility in drug design and development. This whitepaper will also furnish researchers with robust, validated experimental protocols to systematically investigate and confirm the mechanistic pathways of novel compounds derived from this privileged scaffold.

Introduction: A Privileged Scaffold in Neuropharmacology

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, recognized for its role in forming the core structure of many CNS-active agents.[3][4] The compound this compound combines this essential piperidine moiety with a methoxyphenoxy group, creating a scaffold that offers both structural rigidity and the potential for diverse molecular interactions.[1][2] Its hydrochloride salt form enhances aqueous solubility, making it a favorable starting material for drug formulation and biological assays.[1][2]

While often categorized as a key intermediate in chemical synthesis, the recurring appearance of the (2-methoxyphenyl)piperidine and related phenoxy-piperidine structures in potent and selective ligands for various CNS receptors suggests an inherent pharmacophoric potential.[1][2][5][6] This guide posits that the mechanism of action of any therapeutic agent derived from this core is fundamentally driven by the specific interactions of the overall molecule with one or more primary receptor targets. The following sections will deconstruct the potential mechanisms by analyzing the pharmacological profiles of its close structural relatives.

Postulated Mechanisms of Action: A Multi-Target Profile

The true utility of the 4-(2-Methoxyphenoxy)piperidine scaffold lies in its chemical tractability, allowing for substitutions that fine-tune its affinity and selectivity for a range of critical CNS receptors. Based on extensive literature precedent for its derivatives, we can infer several primary mechanisms of action.

Modulation of the Dopaminergic System

The dopaminergic system is a critical regulator of motor control, motivation, reward, and executive function.[7] Dysregulation of dopamine signaling is a hallmark of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The 1-(o-methoxyphenyl)piperazine moiety, structurally analogous to the core of our topic compound, is a well-established pharmacophore for dopamine D2 and D3 receptors.[7][8][9]

Derivatives incorporating this scaffold have been developed as potent D2 and D3 receptor ligands, with some exhibiting high affinity and selectivity.[9][10] For instance, compounds have been identified with nanomolar and even sub-nanomolar affinity for the D3 receptor, a key target in the treatment of substance abuse and psychosis.[9]

Hypothesized Signaling Pathway: D2 Receptor Antagonism

A common mechanism for antipsychotic agents is the antagonism of the D2 receptor. Upon binding of an antagonist derived from the 4-(2-Methoxyphenoxy)piperidine scaffold, the canonical Gαi-coupled signaling cascade is inhibited. This prevents the inhibition of adenylyl cyclase, leading to a normalization of cyclic AMP (cAMP) levels and downstream protein kinase A (PKA) activity.

Caption: D2 Receptor Antagonism Workflow.

Interaction with the Serotonergic System

The serotonin system is arguably one of the most complex neurotransmitter systems, with at least 14 identified receptor subtypes. It plays a crucial role in mood, anxiety, cognition, and sleep. The 4-(2-Methoxyphenoxy)piperidine scaffold is a promiscuous binder within this system, with derivatives showing high affinity for multiple 5-HT receptor subtypes.

-

5-HT1A Receptors: The 1-(o-methoxyphenyl)piperazine moiety is a classic structural element in many 5-HT1A receptor ligands.[7][11] Derivatives can act as antagonists or partial agonists at this receptor, which is implicated in anxiety and depression.[7]

-

5-HT2A Receptors: This receptor is the primary target for classic psychedelic drugs and a key target for atypical antipsychotics.[12][13] Several piperidine derivatives have been developed as potent 5-HT2A inverse agonists, a mechanism thought to contribute to antipsychotic efficacy.[14] The activation of the 5-HT2A receptor leads to the Gαq-mediated activation of phospholipase C (PLC).[12]

-

5-HT7 Receptors: The 5-HT7 receptor is involved in the regulation of circadian rhythms, learning, and mood.[15] The (methoxyphenyl)piperazine structure has been incorporated into ligands with high affinity for this receptor.[16]

Hypothesized Signaling Pathway: 5-HT2A Receptor Inverse Agonism

Inverse agonists not only block the action of the endogenous ligand (serotonin) but also reduce the receptor's basal, constitutive activity. This is particularly relevant for the 5-HT2A receptor, which exhibits such spontaneous activity. An inverse agonist derived from the scaffold would bind to the receptor and stabilize it in an inactive conformation, suppressing the Gαq/PLC signaling pathway.

Caption: 5-HT2A Receptor Gαq Signaling Pathway.

Activity at Sigma-1 (σ1) Receptors

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and cellular stress responses and is a target for treating neurodegenerative diseases, pain, and addiction. A study on N-substituted phenoxyalkylpiperidines, which are structurally related to our core molecule, identified compounds with high, nanomolar binding affinity for the σ1 receptor.[17] This suggests that the 4-(2-Methoxyphenoxy)piperidine scaffold could be a valuable starting point for developing selective σ1 receptor ligands.

Experimental Validation: A Guide for the Bench Scientist

To move from hypothesized mechanisms to validated data, a systematic experimental workflow is essential. The following protocols provide a self-validating system for characterizing novel derivatives of this compound.

Experimental Workflow: From Synthesis to In-Vivo Efficacy

The discovery process for a novel CNS agent based on this scaffold follows a logical progression from initial screening to preclinical evaluation.

Caption: Drug Discovery Workflow for Novel Derivatives.

Protocol 1: Radioligand Binding Assay for Target Affinity

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor (e.g., human D2 or 5-HT2A receptors).

Objective: To quantify the affinity of a novel derivative for its hypothesized molecular target.

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., hD2R, h5-HT2A).

-

Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

-

Test compound (novel derivative) at various concentrations.

-

Non-specific binding (NSB) competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and membranes.

-

Non-Specific Binding (NSB): NSB competitor, radioligand, and membranes.

-

Test Compound: Test compound dilution, radioligand, and membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - NSB (CPM).

-

Determine the percent inhibition of specific binding at each concentration of the test compound.

-

Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Assay for Efficacy (cAMP Assay for Gαi/s-Coupled Receptors)

This protocol determines whether a compound acts as an agonist, antagonist, or inverse agonist at a Gαi or Gαs-coupled receptor.

Objective: To characterize the functional activity (efficacy) of a novel derivative at its target receptor.

Materials:

-

HEK293 or CHO cells stably expressing the receptor of interest (e.g., hD2R).

-

Assay medium (e.g., DMEM/F12).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound at various concentrations.

-

Reference agonist and antagonist.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Agonist Mode:

-

Replace the medium with assay buffer containing a phosphodiesterase inhibitor.

-

Add increasing concentrations of the test compound.

-

Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes.

-

Add a known concentration (e.g., EC80) of a reference agonist, along with forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the log concentration of the test compound. A decrease in cAMP (for Gαi) or an increase (for Gαs) indicates agonist activity. Calculate the EC50 (potency) and Emax (efficacy) from the dose-response curve.

-

Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound in the presence of the reference agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the IC50 and subsequently the pA2 or Kb value to quantify antagonist potency.

-

Quantitative Data Summary

The pharmacological profile of derivatives is critical for lead selection. The following table illustrates the type of data generated from the protocols above, using hypothetical values for derivatives targeting different receptors.

| Derivative ID | Primary Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |

| MPP-D2-01 | Dopamine D2 | 1.5 | Antagonist | 5.2 (IC50) |

| MPP-5HT2A-01 | Serotonin 5-HT2A | 0.8 | Inverse Agonist | 3.1 (IC50) |

| MPP-S1-01 | Sigma-1 | 12.3 | Agonist | 45.7 (EC50) |

| MPP-5HT7-01 | Serotonin 5-HT7 | 7.6 | Antagonist | 22.4 (IC50) |

Conclusion

This compound is more than a mere synthetic intermediate; it is a privileged scaffold with immense potential for the development of novel CNS therapeutics. While the parent compound's specific mechanism of action is not fully elucidated, the extensive pharmacology of its derivatives points towards a rich, multi-target profile encompassing the dopaminergic, serotonergic, and sigma receptor systems. Its structural features provide a robust foundation for medicinal chemists to design next-generation ligands with tailored affinity, selectivity, and functional activity. The experimental frameworks provided in this guide offer a clear and validated pathway for researchers to unlock the full therapeutic potential of novel compounds built upon this versatile core, ultimately accelerating the discovery of new treatments for complex neurological and psychiatric disorders.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs.

- Benchchem. 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | 1220029-75-3.

- Chem-Impex. This compound.

- Chem-Impex.

- ResearchGate. Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system | Request PDF.

- Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti.

- PubMed. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands.

- Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.

- PubMed. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands.

- PubMed.

- MDPI.

- PubMed Central. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound.

- PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.

- PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.

- PubMed. Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors.

- Longdom Publishing.

- ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.

- Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.

- PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.

- PMC. Pyridine alkaloids with activity in the central nervous system.

- PubMed Central. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking.

- Chem-Impex. 4-(2'-Methyl-4'-nitrophenoxy) piperidine hydrochloride.

- ChemSrc. This compound CAS#: 6024-31-3.

- PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.

- PubChem. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738.

- PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.

- Patsnap Synapse. What is the mechanism of Methoxyphenamine Hydrochloride?

- BioWorld. New serotonin 5-HT6 receptor ligands described by Abbott.

- PubMed Central. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives)

- NCBI. Serotonin 2A (5-HT2A)

- MDPI. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.

- PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- PMC. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders.

- IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ricerca.uniba.it [ricerca.uniba.it]

The Strategic Role of 4-(2-Methoxyphenoxy)piperidine Hydrochloride in CNS Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological significance of the 4-(2-Methoxyphenoxy)piperidine hydrochloride scaffold. While direct pharmacological data on this specific compound is limited, its true value lies in its role as a pivotal structural intermediate in the synthesis of a diverse range of centrally active agents. This document will explore the utility of this scaffold in developing high-affinity ligands for key neurotransmitter receptors, including dopamine and serotonin receptor subtypes. We will delve into the structure-activity relationships (SAR) that underscore the importance of the 2-methoxyphenoxy and piperidine moieties, detail synthetic strategies employing this intermediate, and present data on key derivatives to illuminate the therapeutic potential unlocked by this versatile chemical building block.

Introduction: The Unseen Value of a Core Scaffold

In the landscape of medicinal chemistry, the focus often gravitates towards final, highly active pharmaceutical ingredients. However, the journey to these potent molecules is paved with critical intermediates and core scaffolds that dictate the ultimate biological activity. This compound is a prime example of such a foundational molecule.[1][2] Its inherent structural features—a piperidine ring known for its prevalence in CNS drugs and a methoxyphenoxy group that can engage in key receptor interactions—make it a valuable starting point for the synthesis of targeted neurological therapies.[1][2] This guide will illuminate the strategic application of this compound, shifting the focus from its direct biological activity to its instrumental role in the architecture of potent neuromodulatory agents.

The 4-(2-Methoxyphenoxy)piperidine Moiety in Dopamine Receptor Ligand Design

The dopamine system, particularly the D2-like receptor family (D2, D3, and D4), is a cornerstone of therapeutic intervention for a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[3][4] The 4-(2-Methoxyphenoxy)piperidine scaffold, and the closely related 4-(2-methoxyphenyl)piperazine moiety, have been instrumental in the development of selective ligands for these receptors.[3][5]

Targeting D2 and D3 Receptors

The 2-methoxyphenyl group, when attached to a piperidine or piperazine ring, has been shown to be a key pharmacophoric element for achieving high affinity at D2 and D3 receptors.[3] Structure-activity relationship (SAR) studies on various D2/D3 ligands have highlighted the importance of this substitution pattern. For instance, in the development of aripiprazole analogs, the presence of a 2-methoxyphenylpiperazine moiety was found to be crucial for high D2 receptor affinity.[5] Shifting the methoxy group to the 4-position resulted in a loss of affinity, underscoring the specific spatial and electronic contributions of the ortho-methoxy group to receptor binding.[5]

Table 1: Representative Dopamine D2/D3 Receptor Ligands Incorporating the 2-Methoxyphenylpiperazine Moiety

| Compound | Target(s) | Affinity (pKi) | Functional Activity | Reference |

| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i) | D2R, D3R | D2R: 7.14, D3R: 8.42 | Not Specified | [3] |

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | D2R, D3R | High affinity for D2 | Partial Agonist | [5] |

| Pridopidine | D2R | Low affinity | Functional Antagonist | [4] |

A Privileged Scaffold for Dopamine D4 Receptor Antagonists

The dopamine D4 receptor has emerged as a promising target for treating cognitive deficits and L-DOPA-induced dyskinesias in Parkinson's disease.[6][7] The 4-(phenoxymethyl)piperidine scaffold, a close structural relative of the topic compound, has been successfully employed to develop highly potent and selective D4 receptor antagonists. In these series, the phenoxy moiety, often substituted, plays a critical role in anchoring the ligand in the receptor's binding pocket.

For example, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives yielded compounds with exceptional D4 receptor affinity (Ki as low as 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes.[6] The SAR of these compounds revealed that substitutions on the phenoxy ring significantly modulate binding affinity.

Diagram 1: Generalized Synthetic Pathway for Dopamine D4 Receptor Antagonists

Caption: Synthetic route to 4-(phenoxymethyl)piperidine-based D4 antagonists.

The 4-(2-Methoxyphenoxy)piperidine Scaffold in Serotonin Receptor Ligand Development

The serotonin (5-HT) system is implicated in a wide array of physiological and pathological processes, making its receptors attractive targets for therapeutic intervention in disorders like depression, anxiety, and psychosis. The 2-methoxyphenylpiperazine/piperidine motif is a well-established pharmacophore for several serotonin receptor subtypes.

High-Affinity Ligands for 5-HT1A and 5-HT7 Receptors

The 2-methoxyphenylpiperazine moiety is a hallmark of many high-affinity 5-HT1A receptor ligands.[8] This structural element is present in buspirone and its analogs, which are used clinically as anxiolytics. The nitrogen of the piperazine ring and the methoxy-substituted aromatic ring are critical for interaction with the 5-HT1A receptor.

Furthermore, this scaffold has been exploited to develop potent ligands for the 5-HT7 receptor, a target of interest for the treatment of circadian rhythm disorders and depression.[9][10] For instance, 1-[2-(4-Methoxyphenyl)phenyl]piperazine was identified as a potent 5-HT7 receptor antagonist with a Ki of 2.6 nM.[10]

Table 2: Representative Serotonin Receptor Ligands Featuring the 2-Methoxyphenylpiperazine/piperidine Motif

| Compound | Target(s) | Affinity (Ki) | Functional Activity | Reference |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM | Not Specified | [8] |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nM | Antagonist | [10] |

| 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine | 5-HT1A, 5-HT7, α1, D2 | 5-HT1A: 5 nM, 5-HT7: 70 nM | Antagonist (5-HT1A, D2) | [11] |

Modulators of 5-HT2A Receptors

The 5-HT2A receptor is a key target for atypical antipsychotics and is also the primary target for classic psychedelic compounds.[12][13] The development of selective 5-HT2A ligands is an active area of research. The 2,5-dimethoxyphenylpiperidine scaffold has recently been reported as a novel class of selective 5-HT2A receptor agonists, highlighting the importance of methoxy substitutions on the phenyl ring for potent agonist activity.[12]

Diagram 2: Key Interactions of the 2-Methoxyphenyl Moiety at Serotonin Receptors

Caption: Hypothesized binding interactions of the 2-methoxyphenyl group.

Experimental Protocols: A Blueprint for Utilization

The primary utility of this compound is as a starting material. Below is a generalized protocol for its application in the synthesis of more complex ligands, followed by a standard protocol for evaluating the biological activity of the resulting compounds.

General Synthetic Protocol: N-Alkylation

This protocol describes a common synthetic step where the piperidine nitrogen of the core scaffold is functionalized.

-

Solubilization: Dissolve this compound in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Basification: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the piperidine nitrogen. Stir for 15-30 minutes at room temperature.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or a molecule with a suitable leaving group) to the reaction mixture.

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the desired N-alkylated derivative.

In Vitro Biological Evaluation: Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of a synthesized ligand for a specific receptor.

-

Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human dopamine D2 receptors).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Competition Assay: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the synthesized test compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37 °C) for a defined period to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion